4-[(4-Phenylpiperazin-1-YL)methyl]aniline
Overview
Description
4-[(4-Phenylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C17H21N3 It is a derivative of piperazine, featuring a phenyl group attached to the piperazine ring and an aniline moiety
Mechanism of Action
Target of Action
The primary targets of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged neuron excitation.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses. The downstream effects of this include potential improvements in cognitive function and memory.
Result of Action
The inhibition of cholinesterase enzymes by this compound can lead to a variety of molecular and cellular effects. Most notably, it can enhance the transmission of nerve impulses, potentially improving cognitive function and memory .
Biochemical Analysis
Biochemical Properties
4-[(4-Phenylpiperazin-1-YL)methyl]aniline has been found to interact with acetylcholinesterase, an enzyme crucial for the treatment of Alzheimer’s disease . The compound’s derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with acetylcholinesterase. By inhibiting this enzyme, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Its derivatives have shown stability and potential long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not yet available, related compounds have shown anticonvulsant activity in animal models of epilepsy .
Metabolic Pathways
Its interaction with acetylcholinesterase suggests it may be involved in cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary or secondary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aniline ring.
Scientific Research Applications
4-[(4-Phenylpiperazin-1-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]aniline
- 4-[(4-Benzylpiperazin-1-yl)methyl]aniline
- 4-[(4-Phenylpiperazin-1-yl)ethyl]aniline
Uniqueness
4-[(4-Phenylpiperazin-1-yl)methyl]aniline is unique due to the presence of both a phenyl group and an aniline moiety, which confer distinct chemical and biological properties. The phenyl group enhances lipophilicity, while the aniline moiety provides sites for further functionalization. This combination makes the compound versatile for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSYCWTIGVIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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